Methyl 2-(4-acetyl-3-nitrophenyl)acetate
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Overview
Description
Methyl 2-(4-acetyl-3-nitrophenyl)acetate is an organic compound with the molecular formula C11H11NO5 It is a derivative of phenylacetate, featuring both acetyl and nitro functional groups on the aromatic ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(4-acetyl-3-nitrophenyl)acetate typically involves the esterification of 2-(4-acetyl-3-nitrophenyl)acetic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(4-acetyl-3-nitrophenyl)acetate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The acetyl group can be reduced to an alcohol using reagents like sodium borohydride.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas and palladium catalyst.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Reduction of Nitro Group: 2-(4-acetyl-3-aminophenyl)acetate.
Reduction of Acetyl Group: 2-(4-hydroxy-3-nitrophenyl)acetate.
Substitution Reactions: Various substituted phenylacetates depending on the nucleophile used.
Scientific Research Applications
Methyl 2-(4-acetyl-3-nitrophenyl)acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of compounds with therapeutic effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 2-(4-acetyl-3-nitrophenyl)acetate depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The nitro group can undergo reduction to form reactive intermediates that can interact with biomolecules, while the acetyl group can be involved in acetylation reactions that modify proteins or other cellular components.
Comparison with Similar Compounds
Methyl 2-(4-acetyl-3-nitrophenyl)acetate can be compared to other phenylacetate derivatives, such as:
Methyl 2-(4-nitrophenyl)acetate: Lacks the acetyl group, making it less reactive in certain chemical reactions.
Methyl 2-(4-acetylphenyl)acetate: Lacks the nitro group, reducing its potential biological activity.
Methyl 2-(3-nitrophenyl)acetate: The position of the nitro group affects its reactivity and interactions with other molecules.
The presence of both acetyl and nitro groups in this compound makes it unique and versatile for various applications in research and industry.
Properties
Molecular Formula |
C11H11NO5 |
---|---|
Molecular Weight |
237.21 g/mol |
IUPAC Name |
methyl 2-(4-acetyl-3-nitrophenyl)acetate |
InChI |
InChI=1S/C11H11NO5/c1-7(13)9-4-3-8(6-11(14)17-2)5-10(9)12(15)16/h3-5H,6H2,1-2H3 |
InChI Key |
MTNUVOGTMMMWPI-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C(C=C(C=C1)CC(=O)OC)[N+](=O)[O-] |
Origin of Product |
United States |
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